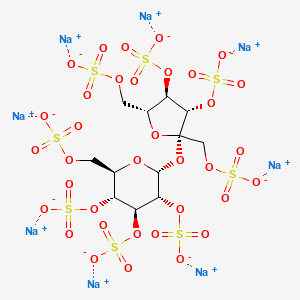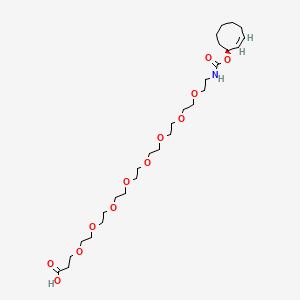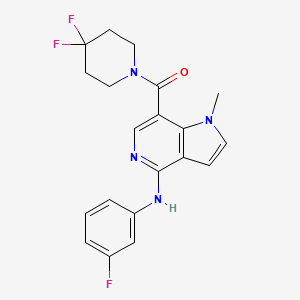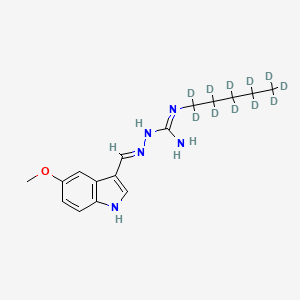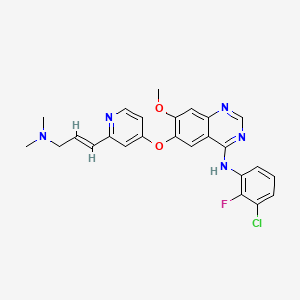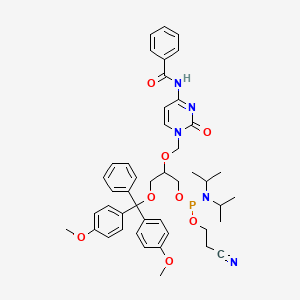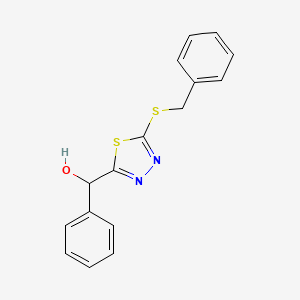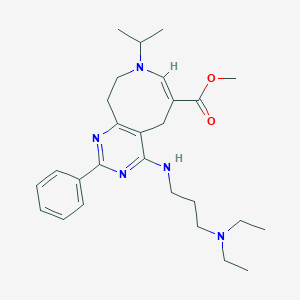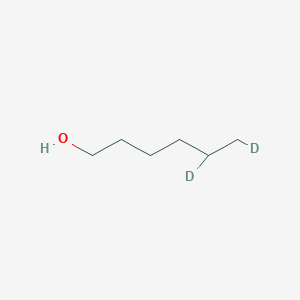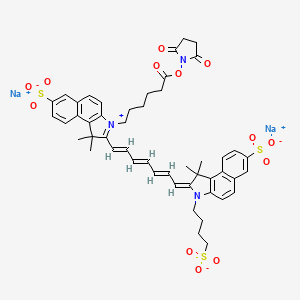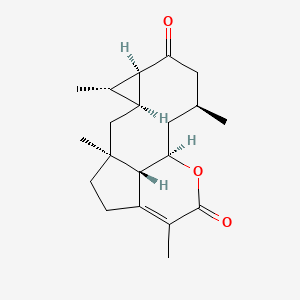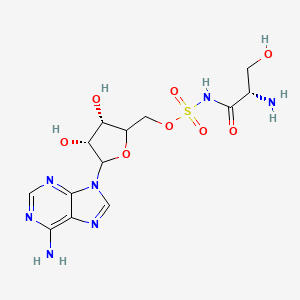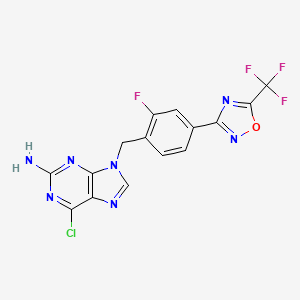
Hdac-IN-64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Hdac-IN-64 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods for this compound are not widely documented, but they likely involve optimization of laboratory-scale synthesis procedures to achieve higher yields and purity.
化学反応の分析
Hdac-IN-64 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Hdac-IN-64 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of HDACs and their role in gene expression and regulation . In biology, this compound is employed to investigate the effects of HDAC inhibition on cell proliferation, differentiation, and migration . In medicine, it has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases . In industry, this compound can be used in the development of new drugs and imaging agents .
作用機序
Hdac-IN-64 exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from lysine residues on histone proteins . This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression . The molecular targets of this compound include HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 . The pathways involved in its mechanism of action include the regulation of gene transcription, cell cycle progression, and apoptosis .
類似化合物との比較
Hdac-IN-64 is unique in its potent inhibition of multiple HDAC isoforms, particularly HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 . Similar compounds include other HDAC inhibitors such as vorinostat, panobinostat, and romidepsin . These compounds also inhibit HDAC activity but may have different selectivity profiles and potency. This compound’s ability to inhibit multiple HDAC isoforms with high potency makes it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C15H8ClF4N7O |
|---|---|
分子量 |
413.72 g/mol |
IUPAC名 |
6-chloro-9-[[2-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C15H8ClF4N7O/c16-10-9-12(25-14(21)23-10)27(5-22-9)4-7-2-1-6(3-8(7)17)11-24-13(28-26-11)15(18,19)20/h1-3,5H,4H2,(H2,21,23,25) |
InChIキー |
MUCCBEWLLGMTNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C(F)(F)F)F)CN3C=NC4=C3N=C(N=C4Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
